molecular formula C16H26BrN3O2 B13711124 tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13711124
M. Wt: 372.30 g/mol
InChI Key: BAABLXJHCOXSDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Attachment to Piperidine: The pyrazole derivative is then attached to a piperidine ring through a nucleophilic substitution reaction.

    Introduction of the tert-Butyl Ester Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it useful for the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of pyrazole and piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the combination of its pyrazole and piperidine rings, along with the tert-butyl ester group. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H26BrN3O2

Molecular Weight

372.30 g/mol

IUPAC Name

tert-butyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H26BrN3O2/c1-11-14(17)12(2)20(18-11)10-13-7-6-8-19(9-13)15(21)22-16(3,4)5/h13H,6-10H2,1-5H3

InChI Key

BAABLXJHCOXSDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCCN(C2)C(=O)OC(C)(C)C)C)Br

Origin of Product

United States

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